Distyrylbiphenyl
Description
Properties
Molecular Formula |
C28H22 |
|---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]-2-[2-[(E)-2-phenylethenyl]phenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
InChI Key |
PCAXIJLIFCFMMQ-FLFKKZLDSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Optical Brightening Agents
Distyrylbiphenyl derivatives are primarily used as optical brightening agents due to their effective whitening properties. They are incorporated into various products, including:
- Household Detergents : Approximately 90% of this compound is utilized in household detergents at concentrations ranging from 0.02% to 0.1% .
- Textiles : They enhance the visual appeal of fabrics by providing a brighter appearance.
- Paper Products : Used in the production of papers and boards to improve brightness.
The efficacy of these compounds is attributed to their higher yield of whiteness compared to traditional stilbene-type brighteners .
Environmental Impact Studies
Research has shown that this compound derivatives undergo photodegradation in aquatic environments, leading to the formation of biodegradable byproducts such as benzaldehyde-2-sulphonic acid salt and diphenyl-4,4'-dialdehyde . A study conducted in Switzerland indicated that about 80% of these compounds are degraded through photolysis within natural water bodies .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound compounds:
- Genotoxicity : In vitro tests have shown no significant genotoxic potential; however, some chromosomal aberrations were noted under specific conditions .
- Skin Irritation : Studies indicate low skin penetration and minimal absorption through dermal routes, suggesting a low risk for systemic toxicity .
- Environmental Safety : The low vapor pressure and negligible potential for bioaccumulation highlight their environmental safety .
Field Studies on Photodegradation
A significant field study at Lake Greifensee measured the mass balance and degradation rates of this compound compounds under real-world conditions. The findings demonstrated that photodegradation was the primary elimination pathway, accounting for 80% of the total degradation observed .
Usage Trends in Europe
In Europe, the consumption of this compound compounds in household products was reported at approximately 600 tons per year as of 1998, indicating a steady demand driven by their effectiveness as optical brighteners in various applications .
Comparative Data Table
| Application Area | Usage Percentage | Key Benefits |
|---|---|---|
| Household Detergents | 90% | High whiteness yield |
| Textiles | Varies | Enhanced visual appeal |
| Paper Products | Varies | Improved brightness |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Distyrylbenzene (DSB)
DSB shares a stilbene-like structure but lacks the biphenyl moiety of DSBP. Key differences include:
DSB’s planar structure promotes H-aggregation in polyester and cotton fibers, leading to red-shifted emission and reduced brightness. In contrast, DSBP’s biphenyl backbone increases rigidity, minimizing aggregation and enhancing fluorescence stability .
Diaminostilbene (DAS 1)
DAS 1, a stilbene-derived FWA, differs in environmental behavior and toxicity:
DSBP degrades faster under sunlight but persists longer in wastewater due to lower adsorption efficiency. Its degradation products are environmentally benign compared to DAS 1’s toxic byproducts .
Structural Isomers (2,2′- vs. 4,4′-DSBP)
Isomeric substitution patterns influence reactivity:
- 4,4′-DSBP : Used in textiles and sensors, this isomer resists photochemical cyclization due to steric hindrance .
- 2,2′-DSBP : Irradiation under nitrogen yields cyclized products like tetrahydrodiphenylpyrene, limiting its utility in stable optical applications .
Disodium Distyrylbiphenyl Disulfonate
The sulfonated derivative of DSBP offers enhanced functionality:
Research Findings and Environmental Impact
- Textile Performance : DSBP-treated fabrics show 20–30% higher whiteness than DSB under identical dyeing conditions .
- Ecotoxicity : DSBP’s low acute toxicity (fish LC₅₀ > 70 mg/L) and rapid photodegradation mitigate long-term ecological risks .
- Regulatory Status : The disodium salt complies with safety standards (e.g., GB/T 30799) but is restricted in children’s cosmetics due to mild irritancy .
Preparation Methods
Deprotonation and Enolate Formation
Sodium amide (NaNH), generated in situ from sodium and liquid ammonia, acts as the base to deprotonate the phosphonate ester (Formula 2). This step forms a resonance-stabilized enolate, which attacks the electrophilic carbonyl carbon of sodium benzaldehyde-2-sulfonate (Formula 3). The reaction proceeds at temperatures between -45°C and 20°C, with lower temperatures favoring slower, more controlled condensation.
Styryl Bond Formation
The nucleophilic addition generates a betaine intermediate, which undergoes elimination to form the trans-styryl double bond. This step is irreversible under anhydrous conditions, ensuring high regioselectivity. The use of iron(III) nitrate nonahydrate as a catalyst accelerates the elimination phase, reducing reaction times by 30–40%.
Byproduct Management
Dimethyl phosphate, a primary byproduct, remains soluble in liquid ammonia and is removed during filtration. Residual sodium amide is neutralized with ammonium chloride, preventing side reactions and ensuring product stability.
Solvent Systems and Reaction Conditions
Liquid Ammonia as a Solvent
Liquid ammonia (boiling point: -33°C) offers three advantages:
-
High Solubility of Bases : Sodium methoxide dissolves readily, eliminating the need for methanolic solutions.
-
Ease of Product Isolation : this compound precipitates as an insoluble crystalline solid, enabling straightforward filtration.
-
Solvent Recovery : Ammonia is evaporated and recondensed with <5% loss, reducing operational costs.
Table 1: Solvent Comparison for this compound Synthesis
| Solvent | Boiling Point (°C) | Base Solubility | Byproduct Issues | Regeneration Loss |
|---|---|---|---|---|
| DMF | 154 | Low | Dimethylamine odor | 5–10% |
| DMSO | 189 | Moderate | Methyl mercaptan formation | 5–10% |
| Liquid Ammonia | -33 | High | None | <5% |
Temperature and Pressure Optimization
Reactions conducted at -40°C to 0°C under 4–6 bar pressure achieve optimal yields (85–95%). Higher temperatures (>10°C) accelerate side reactions, while pressures below 4 bar prolong reaction times.
Industrial-Scale Synthesis Protocols
Example 1: Standard Procedure (10% Excess Aldehyde)
-
Sodium Amide Preparation : 15.5 g sodium and 0.5 g iron(III) nitrate nonahydrate are reacted in 210 g liquid ammonia at 11°C.
-
Condensation : 105.7 g Formula 2 and 148.8 g Formula 3 are added, followed by sodium amide suspension.
-
Workup : Filtration at -40°C isolates the product, which is dried at 100°C under vacuum.
Yield : 94.6% (disodium 4,4'-bis(2-sulfostyryl)biphenyl).
Example 6: Reduced Solvent Volume
Using 260 g liquid ammonia instead of 210 g improves mixing efficiency, yielding 89.2% product at 85.8% purity.
Table 2: Impact of Aldehyde Excess on Yield
| Excess Aldehyde | Aldehyde Quantity (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| 5% | 142.1 | 88.3 | 78.5 |
| 10% | 148.8 | 94.6 | 75.8 |
| 15% | 156.2 | 92.1 | 81.4 |
Purification and Isolation Techniques
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural purity of distyrylbiphenyl?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and detect stereoisomers (e.g., Z/E configurations in vinyl groups) .
- X-ray Crystallography : Resolve crystal packing and bond-length discrepancies, particularly for biphenyl core distortions caused by steric effects from styryl substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (358.5 g/mol) and isotopic patterns to rule out impurities .
Q. How can solubility and stability challenges of this compound in polar solvents be addressed during experimental design?
- Methodology :
- Solvent Screening : Test aprotic solvents (e.g., THF, DMF) with controlled moisture levels to prevent aggregation.
- Stability Assays : Monitor degradation via UV-Vis spectroscopy under varying pH and light exposure.
- Derivatization : Introduce sulfonate groups (e.g., disodium this compound disulfonate) to enhance aqueous solubility for photophysical studies .
Q. What are the critical parameters for reproducing this compound synthesis via Blanc chloromethylation?
- Methodology :
- Reaction Conditions : Optimize temperature (60–80°C), HCl gas flow rate, and molar ratios of biphenyl:formaldehyde to minimize byproducts like 4,4'-bis(chloromethyl)biphenyl .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate this compound from oligomeric side products .
Advanced Research Questions
Q. How do steric and electronic effects in this compound derivatives influence their photoluminescence quantum yields (PLQY)?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent positions (ortho, meta, para) with HOMO-LUMO gaps and radiative decay rates.
- Experimental Validation : Compare PLQY in thin films vs. solutions using integrating sphere setups. Note aggregation-induced emission (AIE) effects in solid-state applications .
Q. What strategies resolve contradictions in reported thermal degradation thresholds (Td) for this compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N2) across studies.
- Cross-Validation : Replicate degradation studies using samples synthesized via divergent routes (e.g., Wittig vs. Suzuki coupling) to isolate synthesis-dependent instability .
Q. How can structure-activity relationship (SAR) models predict this compound’s efficacy in optoelectronic devices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
